1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(4-Ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with an ethoxyphenylsulfonyl group and a methylfurylmethyl group
Preparation Methods
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylfurylmethyl Group: The final step includes the alkylation of the piperazine nitrogen with 5-methyl-2-furylmethyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-Ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-[(4-Ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-[(4-Ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can be compared with similar compounds such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
1-[(4-Ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)methyl]piperazine: The furan ring is replaced with a thiophene ring, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-3-23-16-6-8-18(9-7-16)25(21,22)20-12-10-19(11-13-20)14-17-5-4-15(2)24-17/h4-9H,3,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXZXFWQKBARSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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